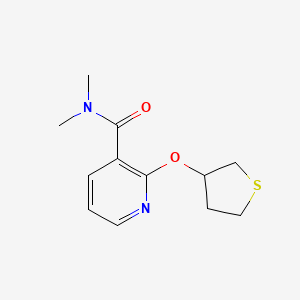

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives like DMTT often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

N,N-dimethyl amides: are versatile synthons in the synthesis of heterocycles . They can act as electrophiles or nucleophiles and serve as sources of several key intermediates. Their flexible reactivity allows chemists to develop novel reactions, delivering functional groups essential for creating complex heterocyclic structures.

Organic Functional Group Transformations

These compounds find extensive use in organic chemistry for functional group transformations. They can be used to introduce amino, formyl, methylene, cyano, and carbonyl groups into molecules, significantly expanding the toolkit available for molecular modification .

Thioamide Synthesis

Thioamides are crucial in organic synthesis and pharmaceutical chemistryN,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide can be employed in the synthesis of thioamides, which are key building blocks in drug design due to their ability to mimic amide functions in biomolecules while retaining or enhancing biological activity .

Ligand for Metallic Compounds

Due to its polar and aprotic nature, this compound can also act as an effective ligand in the synthesis of metallic compounds, facilitating the creation of complex inorganic structures .

Hydrogel Formation

When polymerized with cross-linkers, N,N-dimethylacrylamide , a related compound, forms hydrogels. These hydrogels are of interest due to their reusability, ease of synthesis, and potential applications in dye removal and heavy metal ion sorption from water .

Drug Discovery and Material Synthesis

The unique properties of N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide make it a valuable compound in drug discovery and material synthesis. Its diverse applications and promising results in various fields of scientific research highlight its potential as a multipurpose reagent.

Mecanismo De Acción

Target of Action

The compound contains a pyridine ring, which is a common structure in many bioactive compounds. Pyridine derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyridine ring can interact with their targets through various types of bonding and interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-14(2)12(15)10-4-3-6-13-11(10)16-9-5-7-17-8-9/h3-4,6,9H,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZHVOWEXKMFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2975654.png)

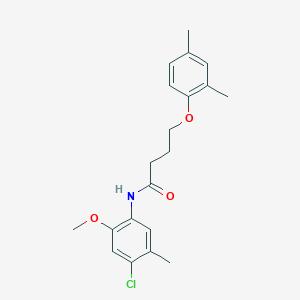

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2975655.png)

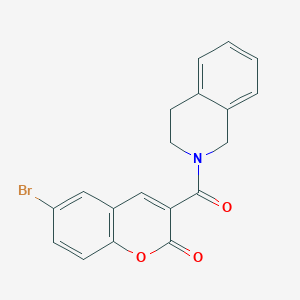

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2975661.png)

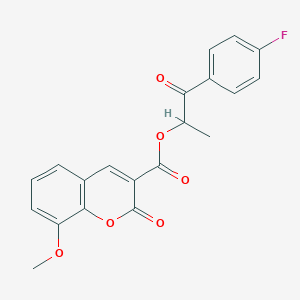

![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

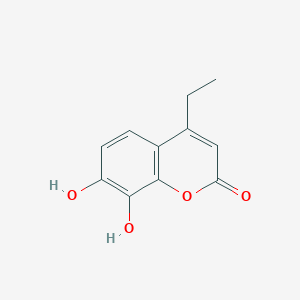

![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)